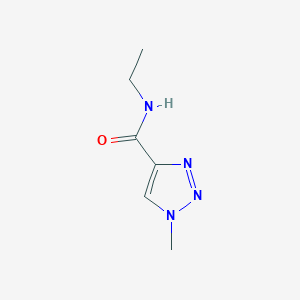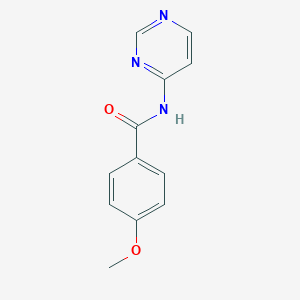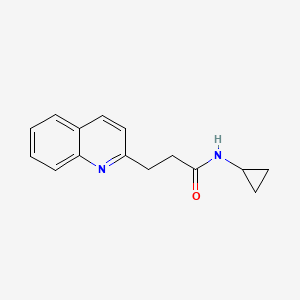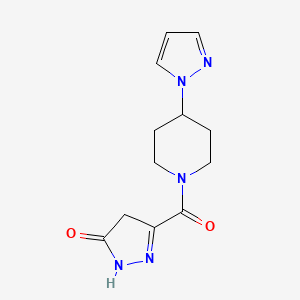![molecular formula C14H17N3OS B6638799 N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)
N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "AMPA" and belongs to a class of compounds known as thiazolylacetamides. AMPA has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of AMPA is not fully understood. However, it has been proposed that AMPA exerts its biological effects by modulating the activity of certain enzymes and proteins in the body. For example, AMPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, AMPA has been found to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
AMPA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Additionally, AMPA has been found to inhibit the expression of COX-2, which is involved in the production of prostaglandins, a group of molecules that play a key role in the inflammatory response. Furthermore, AMPA has been found to activate the AKT pathway, which is involved in cell survival and growth.
Advantages and Limitations for Lab Experiments
One advantage of using AMPA in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs. Additionally, AMPA is relatively easy to synthesize, making it readily available for research purposes. One limitation of using AMPA in lab experiments is its potential toxicity. While AMPA has been found to be relatively safe in animal models, its toxicity in humans is not well understood.
Future Directions
There are several future directions for research on AMPA. One area of research is the development of new drugs based on the structure of AMPA. Researchers are currently exploring the potential of AMPA derivatives as anti-inflammatory, anti-cancer, and neuroprotective agents. Additionally, researchers are investigating the potential of AMPA as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, researchers are exploring the potential of AMPA as a tool for studying the role of inflammation in the development of various diseases.
Synthesis Methods
The synthesis of AMPA can be achieved through a series of chemical reactions. The first step involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-methyl-1,3-thiazole-4-carbonyl chloride. The next step involves the reaction of 2-methyl-1,3-thiazole-4-carbonyl chloride with 4-(2-aminoethyl)aniline to form the intermediate product, N-[4-(2-aminoethyl)phenyl]-2-methyl-1,3-thiazole-4-carboxamide. Finally, the intermediate product is reacted with acetic anhydride to form the final product, N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide.
Scientific Research Applications
AMPA has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis. Additionally, AMPA has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Furthermore, AMPA has been found to have neuroprotective properties and has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-16-13(9-19-10)8-14(18)17-12-4-2-11(3-5-12)6-7-15/h2-5,9H,6-8,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSINYYQKXFIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)


![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)


![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)
![N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638778.png)

![1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide]](/img/structure/B6638785.png)
![N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)